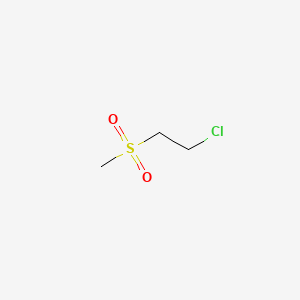
2,2'-Oxibis(n,n-diethyletanamina)
Descripción general
Descripción
2,2’-Oxybis(n,n-diethylethanamine) is an organic compound with the molecular formula C₁₂H₂₈N₂O. It is a pale-yellow to yellow-brown liquid at room temperature and is known for its use in various chemical and industrial applications . The compound is characterized by the presence of two diethylamino groups connected by an ethoxy bridge.
Aplicaciones Científicas De Investigación
2,2’-Oxybis(n,n-diethylethanamine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical processes.
Análisis Bioquímico
Biochemical Properties
2,2’-Oxybis(n,n-diethylethanamine) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between 2,2’-Oxybis(n,n-diethylethanamine) and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged neurotransmission. Additionally, 2,2’-Oxybis(n,n-diethylethanamine) can form complexes with metal ions, which can influence various biochemical pathways .
Cellular Effects
2,2’-Oxybis(n,n-diethylethanamine) affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can modulate the activity of neurotransmitter receptors, leading to altered cell signaling. In hepatocytes, 2,2’-Oxybis(n,n-diethylethanamine) can affect the expression of genes involved in detoxification processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,2’-Oxybis(n,n-diethylethanamine) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition can result in prolonged neurotransmission and altered synaptic function. Additionally, 2,2’-Oxybis(n,n-diethylethanamine) can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Oxybis(n,n-diethylethanamine) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,2’-Oxybis(n,n-diethylethanamine) is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of acetylcholinesterase and prolonged neurotransmission .
Dosage Effects in Animal Models
The effects of 2,2’-Oxybis(n,n-diethylethanamine) vary with different dosages in animal models. At low doses, the compound can inhibit acetylcholinesterase activity without causing significant toxicity. At high doses, it can lead to toxic effects such as convulsions, respiratory distress, and even death. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
2,2’-Oxybis(n,n-diethylethanamine) is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, 2,2’-Oxybis(n,n-diethylethanamine) can be metabolized into various byproducts, which can further interact with biochemical pathways .
Transport and Distribution
The transport and distribution of 2,2’-Oxybis(n,n-diethylethanamine) within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. The distribution of 2,2’-Oxybis(n,n-diethylethanamine) within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,2’-Oxybis(n,n-diethylethanamine) can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and detoxification. The subcellular localization of 2,2’-Oxybis(n,n-diethylethanamine) can influence its interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(n,n-diethylethanamine) typically involves the reaction of diethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(C2H5)2NH+C2H4O→(C2H5)2NCH2CH2OCH2CH2N(C2H5)2
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(n,n-diethylethanamine) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Oxybis(n,n-diethylethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Halides, alkoxides.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted amines .
Mecanismo De Acción
The mechanism of action of 2,2’-Oxybis(n,n-diethylethanamine) involves its interaction with molecular targets through its diethylamino groups. These groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound can also act as a chelating agent, binding to metal ions and affecting their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Oxybis(n,n-dimethylethanamine): Similar structure but with dimethylamino groups instead of diethylamino groups.
2,2’-Oxybis(n,n-diisopropylethanamine): Contains diisopropylamino groups, leading to different steric and electronic properties.
Uniqueness
2,2’-Oxybis(n,n-diethylethanamine) is unique due to its specific combination of diethylamino groups and an ethoxy bridge, which imparts distinct reactivity and interaction profiles compared to its analogs .
Propiedades
IUPAC Name |
2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2O/c1-5-13(6-2)9-11-15-12-10-14(7-3)8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELCWEWUZODSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300607 | |
| Record name | 2,2'-oxybis(n,n-diethylethanamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-43-1 | |
| Record name | 3030-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-oxybis(n,n-diethylethanamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)





